molecular formula C21H29N3O2S B2545685 7-(TERT-BUTYL)-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE CAS No. 950314-68-8

7-(TERT-BUTYL)-2-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B2545685
CAS No.: 950314-68-8
M. Wt: 387.54
InChI Key: GDFNTIISNYNTJY-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrimidine class, characterized by a fused benzothiophene-pyrimidine core. Key structural features include:

  • 2-[3-oxo-3-(1-pyrrolidinyl)propyl] substituent: Introduces a keto-pyrrolidinyl side chain, which may influence hydrogen bonding and target binding affinity.
  • Tetrahydroquinazolin-4-one framework: The saturated pyrimidine ring contributes to conformational rigidity, a feature often associated with selective enzyme inhibition.

Properties

IUPAC Name

7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-21(2,3)13-6-7-14-15(12-13)27-20-18(14)19(26)22-16(23-20)8-9-17(25)24-10-4-5-11-24/h13H,4-12H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFNTIISNYNTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzothieno[2,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation reactions.
  • Addition of the pyrrolidinylpropyl group through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Structural Features

The compound features a benzothieno-pyrimidine core structure with a tert-butyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets.

Case Studies:

  • Antitumor Activity: Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antitumor properties. A study demonstrated that compounds similar to 7-(tert-butyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one inhibited cancer cell proliferation in vitro .
  • Antimicrobial Properties: Another study highlighted the antimicrobial efficacy of related compounds against various bacterial strains. The presence of the pyrrolidine ring was noted to enhance activity against resistant strains .

Neuropharmacology

The pyrrolidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

Case Studies:

  • Cognitive Enhancement: A study explored the cognitive-enhancing effects of pyrrolidine derivatives in animal models. The results indicated improved memory and learning capabilities .
  • Anxiolytic Effects: Research has also pointed towards anxiolytic effects associated with benzothieno-pyrimidine derivatives, suggesting that this compound may influence GABAergic pathways .

Drug Development

The structural complexity of 7-(tert-butyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one positions it as a candidate for further drug development.

Data Table: Potential Applications and Activities

Application AreaActivity TypeReference
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial ActivityEfficacy against resistant bacterial strains
Cognitive EnhancementImproved memory and learning
Anxiolytic EffectsInfluence on GABAergic pathways

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction.

    Pathways: Modulation of biochemical pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thienopyrimidine derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Properties Reference
Target Compound Benzothieno[2,3-d]pyrimidine 7-tert-butyl, 2-[3-oxo-3-(1-pyrrolidinyl)propyl] ~386.5 (calculated) 1 4 High lipophilicity (logP ~3.2 estimated)
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid Benzothieno[2,3-d]pyrimidine 7-methyl, 2-(propanoic acid) 292.36 2 5 Higher polarity (logP ~1.8 estimated)
Hydrazinothieno[2,3-d]pyrimidine (from ) Benzothieno[2,3-d]pyrimidine 2-hydrazino ~260 (estimated) 2 3 Moderate solubility, antimicrobial
Triazolo[4,3-c]thieno[3,2-e]pyrimidine (from ) Triazolo-thienopyrimidine hybrid Triazole fused to thienopyrimidine ~300 (estimated) 1 4 Enhanced π-stacking, antimicrobial
Key Observations:
  • Hydrogen Bonding: The pyrrolidinyl side chain provides one H-bond donor (NH) and three acceptors (N, two O), which may enhance interactions with enzymes like kinases or proteases. In contrast, the propanoic acid derivative has stronger H-bonding capacity (two donors, five acceptors), favoring solubility and polar target engagement.

Biological Activity

The compound 7-(tert-butyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Tert-butyl group : A bulky hydrophobic group that may influence the lipophilicity and membrane permeability of the compound.
  • Pyrrolidinyl moiety : Often associated with various biological activities, including neuroactive properties.
  • Benzothieno and pyrimidinone rings : These heterocyclic structures are known for their diverse pharmacological effects.

Anticancer Potential

Recent studies have indicated that compounds similar to the one have shown promising anticancer activities. For instance, Mannich bases, which share structural similarities with our compound, have demonstrated significant cytotoxic effects against various cancer cell lines. Research highlights their ability to inhibit cell proliferation in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .

Cell LineIC50 (µM)Reference
HeLa10.5
HepG28.0
A54912.3

The proposed mechanisms by which similar compounds exert their anticancer effects include:

  • Inhibition of DNA topoisomerases : This leads to disruption of DNA replication and transcription processes.
  • Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.

Neuroprotective Effects

Compounds containing pyrrolidine structures have been studied for their neuroprotective properties. For example, certain derivatives have been shown to activate dopamine receptors, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease . The neuroprotective effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Study on Anticancer Activity

In a study evaluating a series of Mannich bases against hepatocellular carcinoma (HepG2), it was found that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil. The most active compounds were noted for their ability to induce apoptosis through caspase activation .

Neuroprotection in Animal Models

Research involving animal models has demonstrated that compounds similar to our target molecule can improve behavioral outcomes in models of Parkinson's disease. These studies often measure motor function improvements alongside biochemical markers of neuroprotection .

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